molecular formula C14H20N2O3S B15236327 6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine

6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine

Cat. No.: B15236327
M. Wt: 296.39 g/mol
InChI Key: PFCBMOZFTUGVBK-UHFFFAOYSA-N
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Description

  • The isopropoxy group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Industrial production of 6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Imidazo[1,2-A]pyridine Core:

    • The imidazo[1,2-A]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole derivative under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or ketones.
  • Reduction:

    • Reduction reactions can target the imidazo[1,2-A]pyridine core, potentially leading to the formation of dihydroimidazo[1,2-A]pyridine derivatives.
  • Substitution:

    • The tert-butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

  • Oxidation of the isopropoxy group can lead to isopropyl aldehyde or isopropyl ketone derivatives.
  • Reduction of the imidazo[1,2-A]pyridine core can lead to dihydroimidazo[1,2-A]pyridine derivatives.
  • Substitution of the tert-butylsulfonyl group can lead to various functionalized imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

Chemistry:

  • 6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
  • It serves as a precursor for the development of novel catalysts and ligands in organic synthesis.

Biology:

  • The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
  • It is used in the development of probes for biological imaging and diagnostic applications.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
  • It is investigated for its ability to modulate specific biological pathways and molecular targets.

Industry:

  • The compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
  • It is employed in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of 6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine varies depending on its application. In medicinal chemistry, it may interact with specific enzymes, receptors, or proteins to exert its biological effects.
  • The compound may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

    6-(Tert-butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-A]pyridine: This compound has a similar core structure but differs in the substituents at the 3rd and 7th positions.

    6-(Tert-butylsulfonyl)-7-methoxyimidazo[1,2-A]pyridine: This compound has a methoxy group instead of an isopropoxy group at the 7th position.

Uniqueness:

  • The presence of the isopropoxy group at the 7th position and the tert-butylsulfonyl group at the 6th position makes 6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine unique in terms of its chemical reactivity and biological activity.
  • The specific combination of these functional groups may confer distinct properties, such as enhanced stability, solubility, or selectivity for certain biological targets.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

6-tert-butylsulfonyl-7-propan-2-yloxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H20N2O3S/c1-10(2)19-11-8-13-15-6-7-16(13)9-12(11)20(17,18)14(3,4)5/h6-10H,1-5H3

InChI Key

PFCBMOZFTUGVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=NC=CN2C=C1S(=O)(=O)C(C)(C)C

Origin of Product

United States

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